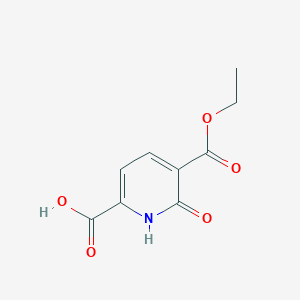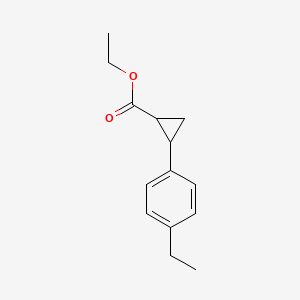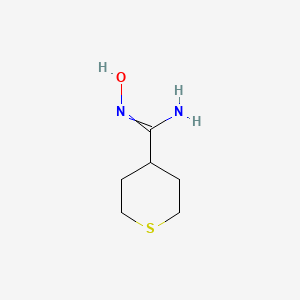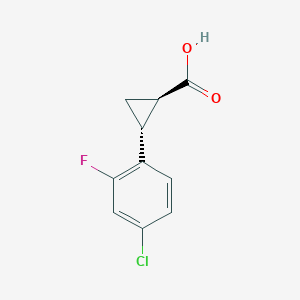
4(1H)-Pyrimidinone, 2,6-difluoro-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) is a heterocyclic organic compound with the molecular formula C4H2F2N2O This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions of the pyrimidinone ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) typically involves the fluorination of pyrimidinone derivatives. One common method is the direct fluorination of pyrimidinone using fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . The reaction is usually carried out in an organic solvent like acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced fluorinating agents can enhance the efficiency and safety of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles like amines or thiols in polar aprotic solvents.
Major Products Formed:
Oxidation: Formation of difluoropyrimidine derivatives.
Reduction: Formation of partially or fully reduced pyrimidinone derivatives.
Substitution: Formation of substituted pyrimidinone derivatives with various functional groups.
Aplicaciones Científicas De Investigación
4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex fluorinated heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor antagonists.
Industry: Utilized in the development of advanced materials with unique electronic and optical properties.
Mecanismo De Acción
The mechanism of action of 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances the compound’s ability to form strong hydrogen bonds and electrostatic interactions with its targets, leading to increased binding affinity and specificity. The exact pathways involved depend on the specific application and target molecule.
Comparación Con Compuestos Similares
4(1H)-Pyridinone, 2,6-difluoro-(9CI): Similar structure but with a nitrogen atom replaced by a carbon atom in the ring.
2,4-Difluoropyrimidine: Lacks the hydroxyl group at the 1-position.
2,6-Difluoropyridine: Similar fluorination pattern but with a different ring structure.
Uniqueness: 4(1H)-Pyrimidinone, 2,6-difluoro-(9CI) is unique due to the presence of both fluorine atoms and the hydroxyl group in the pyrimidinone ring, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C4H2F2N2O |
|---|---|
Peso molecular |
132.07 g/mol |
Nombre IUPAC |
2,4-difluoro-1H-pyrimidin-6-one |
InChI |
InChI=1S/C4H2F2N2O/c5-2-1-3(9)8-4(6)7-2/h1H,(H,7,8,9) |
Clave InChI |
JXFUEUBDKFTDOY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(N=C(NC1=O)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



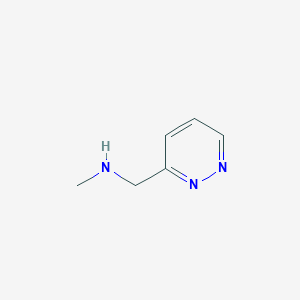
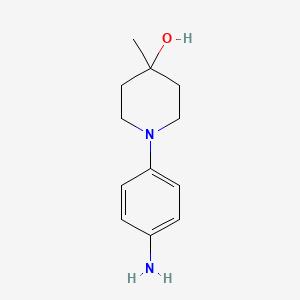
![methyl 5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylate](/img/structure/B11817704.png)




